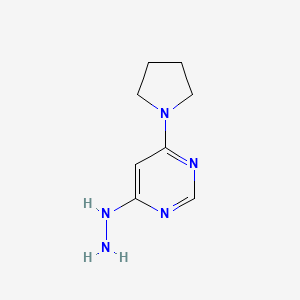
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and pyrrolidine. One common method involves the condensation of 4-chloro-6-(1-pyrrolidinyl)pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted hydrazinyl-pyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active site residues, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine scaffold and are studied for their anticancer properties.
Uniqueness
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrrolidinyl groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6-pyrrolidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13N5/c9-12-7-5-8(11-6-10-7)13-3-1-2-4-13/h5-6H,1-4,9H2,(H,10,11,12) |
InChI Key |
BQPINGFVBUMZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


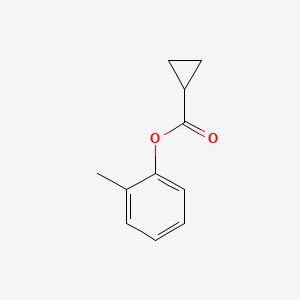
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)

![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

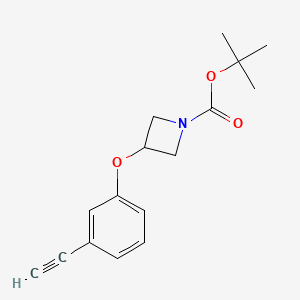
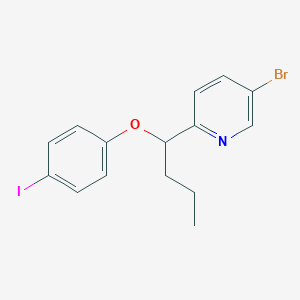

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
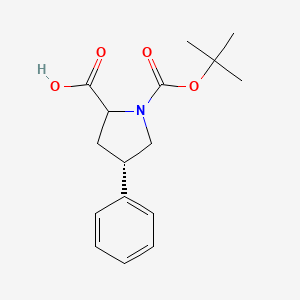
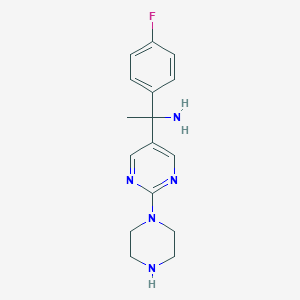
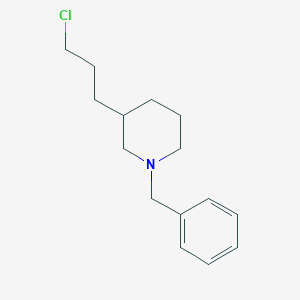
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
